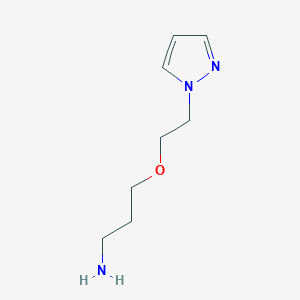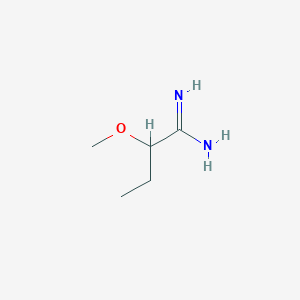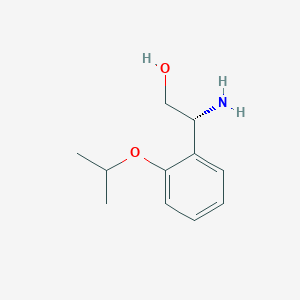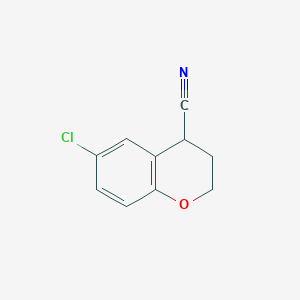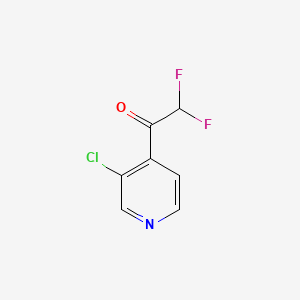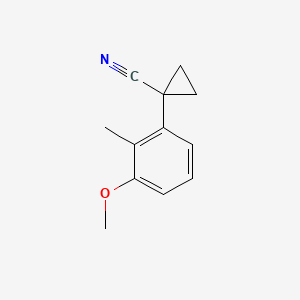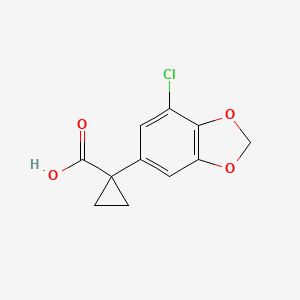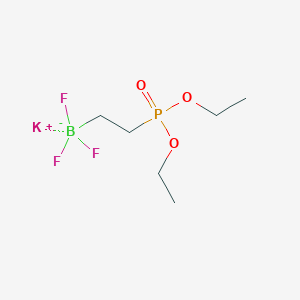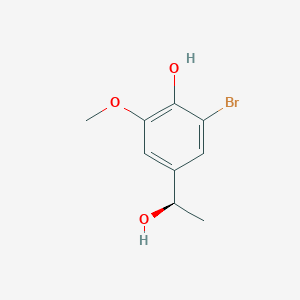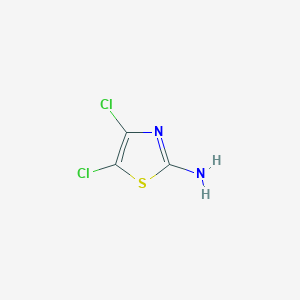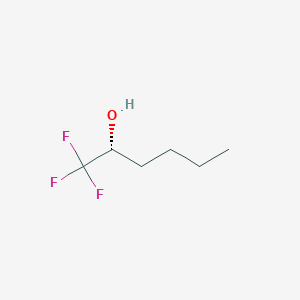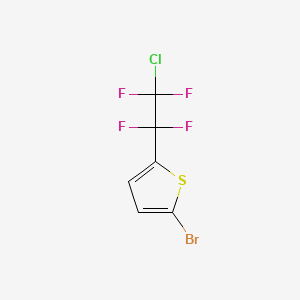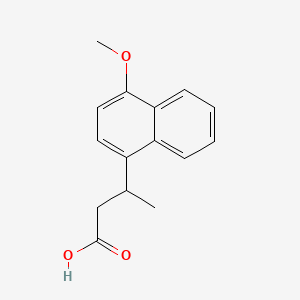![molecular formula C7H16N2O2 B13608734 4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
4-[3-(aminooxy)propyl]Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[3-(morpholin-4-yl)propyl]hydroxylamine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Méthodes De Préparation
The synthesis of O-[3-(morpholin-4-yl)propyl]hydroxylamine typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product .
Analyse Des Réactions Chimiques
O-[3-(morpholin-4-yl)propyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Applications De Recherche Scientifique
O-[3-(morpholin-4-yl)propyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of O-[3-(morpholin-4-yl)propyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research .
Comparaison Avec Des Composés Similaires
O-[3-(morpholin-4-yl)propyl]hydroxylamine can be compared to other similar compounds, such as:
3-(morpholin-4-yl)propylamine: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-hydroxyethylmorpholine: Contains a hydroxyl group instead of a hydroxylamine group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
O-(3-morpholin-4-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O2/c8-11-5-1-2-9-3-6-10-7-4-9/h1-8H2 |
Clé InChI |
YVPBGTVQPKQWDV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


